1-Methyl-5-oxopyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
1-methyl-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-8-4(6(7)10)2-3-5(8)9/h4H,2-3H2,1H3,(H2,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBSBVDLPIOJRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-oxopyrrolidine-2-carboxamide can be synthesized through multiple methods. One common approach involves the oxidation of 1-methylpyrrolidine-2-carboxylic acid in the presence of an oxidizing agent . The reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods: Industrial production of 1-Methyl-5-oxopyrrolidine-2-carboxamide often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
1-Methyl-5-oxopyrrolidine-2-carboxamide serves as a crucial intermediate in synthesizing various pharmaceuticals. Its derivatives have been studied for their potential in treating neurological disorders and cancers. For instance, derivatives of 5-oxopyrrolidine have shown promising anticancer activity against human lung adenocarcinoma (A549) cells, demonstrating the compound's utility in developing novel anticancer agents .
Case Study: Anticancer Activity
A study focused on the synthesis of 1-(2-hydroxyphenyl)-5-oxopyrrolidine derivatives revealed that certain compounds exhibited significant cytotoxicity against A549 cells, reducing cell viability by over 60% compared to controls . This highlights the potential of 1-Methyl-5-oxopyrrolidine-2-carboxamide derivatives in cancer treatment.
Biochemical Research
In biochemical studies, this compound is utilized to explore enzyme activities and metabolic pathways. It acts as a probe to investigate biological processes, aiding researchers in understanding complex biochemical interactions.
Polymer Chemistry
The compound is also incorporated into polymer formulations to enhance material properties such as flexibility and strength. This application is particularly relevant in manufacturing processes where improved material characteristics are desirable.
Agricultural Chemistry
In agricultural chemistry, 1-Methyl-5-oxopyrrolidine-2-carboxamide contributes to developing agrochemicals, specifically more effective pest control agents that are environmentally safer. This application is vital for sustainable agricultural practices.
Analytical Chemistry
This compound is employed as a standard in analytical methods, facilitating the accurate quantification of related compounds in various samples. Its role in analytical chemistry is crucial for ensuring the reliability of experimental results.
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 1-Methyl-5-oxopyrrolidine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or receptor binding, leading to various physiological outcomes. The exact mechanism depends on the context of its application, whether in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of 1-methyl-5-oxopyrrolidine-2-carboxamide derivatives are heavily influenced by substituents on the carboxamide nitrogen and the pyrrolidinone ring. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
- Substituent Diversity : Derivatives with halogenated benzyl groups (e.g., -Cl, -CF₃ in ) exhibit higher molecular weights and enhanced lipophilicity compared to the base structure.
- Functional Group Impact : Replacement of the carboxamide with a carboxylic acid (e.g., 1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid ) alters solubility and reactivity.
- Stereochemical Influence : The (2R)-enantiomer in highlights the role of chirality in biological targeting, though its activity data remain undisclosed.
Biological Activity
Enzyme Inhibition and Receptor Binding
1-Methyl-5-oxopyrrolidine-2-carboxamide exhibits significant biological activity through its interaction with specific molecular targets. The compound has been found to act as both a substrate and an inhibitor for certain enzymes, modulating various biochemical pathways. Its ability to bind to cellular receptors allows it to influence signaling cascades, making it a valuable tool in medicinal chemistry.
Anticancer Activity
Research has demonstrated the anticancer potential of 1-Methyl-5-oxopyrrolidine-2-carboxamide and its derivatives. In a study using the A549 human lung adenocarcinoma model, several 5-oxopyrrolidine derivatives showed promising results .
| Compound | A549 Cell Viability (%) | HSAEC-1 KT Cell Viability (%) |
|---|---|---|
| 15 | 66 | Significant reduction |
| 20 | Highest reduction | Minimal reduction |
| 21 | Highest reduction | Minimal reduction |
Compounds 20 and 21, which are bis-hydrazones containing 2-thienyl and 5-nitrothienyl moieties respectively, demonstrated the most potent anticancer activity among the tested 5-oxopyrrolidine derivatives . Importantly, these compounds showed minimal cytotoxicity towards non-cancerous HSAEC-1 KT human small airway epithelial cells, indicating a potential for selective targeting of cancer cells .
Antimicrobial Activity
1-Methyl-5-oxopyrrolidine-2-carboxamide and its derivatives have also shown promise in combating multidrug-resistant pathogens. In particular, compound 21, which bears 5-nitrothiophene substituents, exhibited notable and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid and tedizolid .
Neurological Applications
The compound has shown potential in neurological research, particularly in the development of PET imaging agents. A derivative, [11C]GSK1482160, has been synthesized for use as a PET agent targeting the P2X7 receptor . This receptor is implicated in various neurological conditions, and the development of such imaging agents could significantly advance our understanding and treatment of these disorders .
Structure-Activity Relationships
Research has highlighted the importance of structural modifications in modulating the biological activity of 1-Methyl-5-oxopyrrolidine-2-carboxamide:
- The presence of free amino groups generally enhanced anticancer activity .
- Compounds with acetylamino fragments showed reduced cytotoxicity towards non-cancerous cells .
- The introduction of specific moieties, such as 2-thienyl and 5-nitrothienyl groups, significantly improved anticancer and antimicrobial activities .
Case Study: GSK1482160
A notable case study involves GSK1482160, a derivative of 1-Methyl-5-oxopyrrolidine-2-carboxamide. This compound has shown high affinity for the human P2X7 receptor with an IC50 of 3 nM . Its ability to cross the blood-brain barrier makes it particularly interesting for neurological applications. The development of [11C]GSK1482160 as a PET imaging agent represents a significant advancement in the field, potentially allowing for improved diagnosis and treatment monitoring of neurological conditions associated with P2X7 receptor dysfunction .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-methyl-5-oxopyrrolidine-2-carboxamide with high yield and purity?
- Methodology : A diastereoselective approach involves reacting methyl 5-oxopyrrolidine-2-carboxylate derivatives with methylamine under controlled conditions. For example, methyl (2R*,3R*)-3-aryl-5-oxopyrrolidine-2-carboxylates can be synthesized via cyclization of γ-ketoesters and subsequent amidation. Reaction parameters such as temperature (e.g., reflux in methanol) and catalysts (e.g., K2CO3) significantly influence yield and stereochemistry .
- Validation : Confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR and elemental analysis. X-ray crystallography can verify stereochemistry .
Q. How is the structure of 1-methyl-5-oxopyrrolidine-2-carboxamide confirmed using spectroscopic and crystallographic methods?
- Spectroscopy : <sup>1</sup>H NMR typically shows characteristic signals for the pyrrolidinone ring (δ ~2.0–3.5 ppm) and the carboxamide NH (δ ~6.5–7.5 ppm). IR confirms the carbonyl stretch (~1650–1700 cm<sup>-1</sup>) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and absolute configuration. For example, SCXRD data in show a planar pyrrolidinone ring with intramolecular hydrogen bonding between the amide NH and carbonyl oxygen .
Advanced Research Questions
Q. How can diastereoselectivity be achieved during the synthesis of 1-methyl-5-oxopyrrolidine-2-carboxamide derivatives?
- Methodology : Use chiral auxiliaries or catalysts to control stereochemistry. For instance, reports a diastereoselective synthesis using γ-ketoesters with aryl substituents, where steric hindrance directs the cyclization pathway. Polar aprotic solvents (e.g., DMF) enhance selectivity .
- Troubleshooting : If selectivity is low, screen solvents (e.g., THF vs. DCM) or employ kinetic resolution via enzymatic methods .
Q. How do structural modifications (e.g., substituents on the pyrrolidinone ring) influence the compound’s physicochemical or biological properties?
- Design Strategy : Synthesize analogs by varying substituents at the 3-position (e.g., aryl, pyridyl groups) and evaluate properties like solubility or receptor binding. demonstrates parallel synthesis of pyrimidine-5-carboxamide derivatives to study structure-activity relationships (SAR) .
- Analysis : Use HPLC to assess logP (lipophilicity) and surface plasmon resonance (SPR) for binding affinity measurements. Correlate substituent electronic effects (Hammett constants) with activity trends .
Q. How can conflicting spectroscopic and crystallographic data be resolved during structural elucidation?
- Case Study : If NMR suggests a planar amide group but XRD shows non-planarity (due to crystal packing effects), perform density functional theory (DFT) calculations to compare gas-phase and solid-state conformations. highlights the importance of multi-technique validation (NMR, SCXRD, and elemental analysis) to address discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
